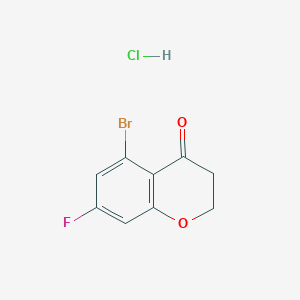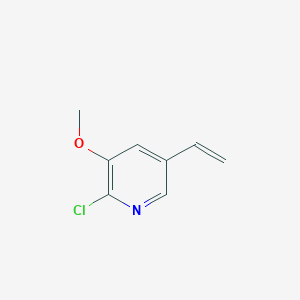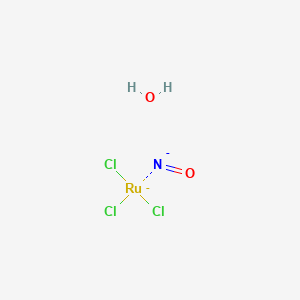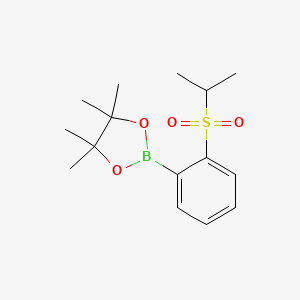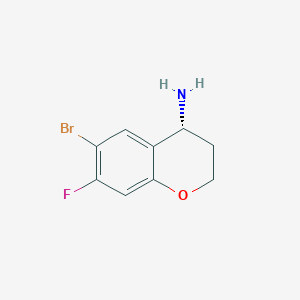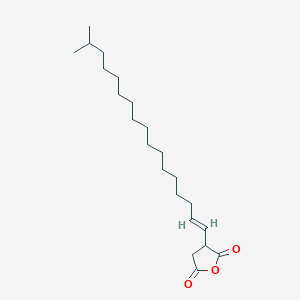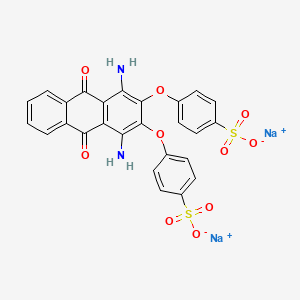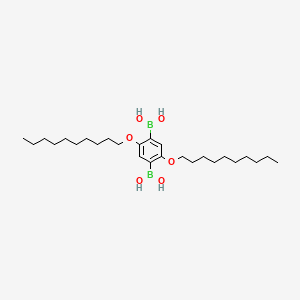
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of two boronic acid groups attached to a phenylene ring, which is further substituted with decyloxy groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dihydroxy-1,4-phenylene and decyl bromide.
Etherification: The hydroxyl groups on the phenylene ring are etherified using decyl bromide in the presence of a base, such as potassium carbonate, to form 2,5-bis(decyloxy)-1,4-phenylene.
Borylation: The final step involves the introduction of boronic acid groups through a borylation reaction. This can be achieved using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base, such as potassium phosphate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid groups with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid groups can be oxidized to form corresponding phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The decyloxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides.
Oxidation: Hydrogen peroxide, water.
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., dichloromethane).
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenols.
Substitution: Substituted phenylene derivatives.
Applications De Recherche Scientifique
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: The compound is employed in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biology: It is utilized in the design of boron-containing drugs and bioactive molecules.
Industry: It is used in the production of specialty chemicals and functional materials.
Mécanisme D'action
The mechanism of action of (2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid is primarily based on its ability to form stable complexes with various substrates. The boronic acid groups can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in various applications, such as sensing, catalysis, and drug design. The decyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in organic solvents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2,5-diboronic acid bis(pinacol) ester: Similar in structure but contains a thiophene ring instead of a phenylene ring.
1,4-Phenylenediboronic acid: Lacks the decyloxy substituents, making it less hydrophobic.
2,5-Bis(azidomethyl)-1,4-phenylenediboronic acid: Contains azidomethyl groups instead of decyloxy groups.
Uniqueness
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid is unique due to the presence of decyloxy groups, which enhance its solubility and stability in organic solvents. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of organic semiconductors and conductive polymers.
Propriétés
Numéro CAS |
176914-55-9 |
|---|---|
Formule moléculaire |
C26H48B2O6 |
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
(4-borono-2,5-didecoxyphenyl)boronic acid |
InChI |
InChI=1S/C26H48B2O6/c1-3-5-7-9-11-13-15-17-19-33-25-21-24(28(31)32)26(22-23(25)27(29)30)34-20-18-16-14-12-10-8-6-4-2/h21-22,29-32H,3-20H2,1-2H3 |
Clé InChI |
SVYNFNLDJKRFFZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1OCCCCCCCCCC)B(O)O)OCCCCCCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


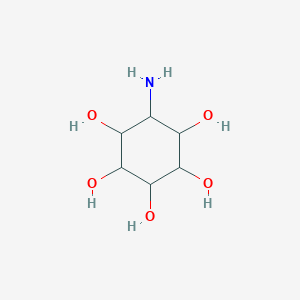
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)

